An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2-Dimethyl-3-p-tolylpropanoic Acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2-Dimethyl-3-p-tolylpropanoic Acid
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structures. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR chemical shifts for 2,2-Dimethyl-3-p-tolylpropanoic acid, a substituted carboxylic acid building block.[1] By integrating computationally predicted spectral data with fundamental principles of NMR, this document serves as a technical resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It details the rationale behind spectral assignments, offers a robust protocol for experimental data acquisition, and establishes a framework for the structural elucidation of related small molecules.
Molecular Structure and Spectroscopic Assignments
The structural integrity of a chemical entity is the foundation of its function. For 2,2-Dimethyl-3-p-tolylpropanoic acid, NMR spectroscopy provides a detailed map of its atomic connectivity and chemical environment. The molecule's structure contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum.
To facilitate a clear discussion of the NMR data, the atoms in 2,2-Dimethyl-3-p-tolylpropanoic acid are systematically numbered as shown in the diagram below. This numbering is used consistently throughout the guide for spectral assignments.
Caption: IUPAC numbering for 2,2-Dimethyl-3-p-tolylpropanoic acid.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra for this specific compound are not widely published, highly accurate spectral prediction can be achieved using computational methods.[2][3] Online databases and software leverage vast libraries of experimental data to forecast chemical shifts with significant precision.[4][5] The following tables summarize the predicted ¹H and ¹³C NMR data for 2,2-Dimethyl-3-p-tolylpropanoic acid, typically in a solvent like CDCl₃ with TMS as the internal standard.[6]
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Number(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H on C5, C9 | ~ 7.10 | Doublet | 2H | Aromatic Protons (ortho to CH₂ group) |
| H on C6, C8 | ~ 7.05 | Doublet | 2H | Aromatic Protons (meta to CH₂ group) |
| H on C3 | ~ 2.85 | Singlet | 2H | Benzylic Methylene Protons |
| H on C12 | ~ 2.30 | Singlet | 3H | Aromatic Methyl Protons |
| H on C10, C11 | ~ 1.25 | Singlet | 6H | Gem-dimethyl Protons |
| H on COOH | ~ 11-12 | Broad Singlet | 1H | Carboxylic Acid Proton |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Number | Predicted Chemical Shift (δ, ppm) | Assignment |
| C1 | ~ 184.0 | Carboxylic Acid Carbonyl |
| C7 | ~ 136.0 | Aromatic Quaternary Carbon (para to CH₂ group) |
| C4 | ~ 135.5 | Aromatic Quaternary Carbon (ipso to CH₂ group) |
| C5, C9 | ~ 129.5 | Aromatic CH |
| C6, C8 | ~ 128.8 | Aromatic CH |
| C3 | ~ 48.0 | Benzylic Methylene Carbon |
| C2 | ~ 42.0 | Aliphatic Quaternary Carbon |
| C10, C11 | ~ 24.5 | Gem-dimethyl Carbons |
| C12 | ~ 21.0 | Aromatic Methyl Carbon |
Spectral Interpretation and Scientific Rationale
A deep understanding of the NMR spectrum comes from rationalizing the observed chemical shifts based on the electronic environment of each nucleus.
¹H NMR Spectrum Analysis
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Aromatic Region (δ 7.0 - 7.2 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons on C5 and C9 are chemically equivalent, as are the protons on C6 and C8. Their signals are slightly downfield due to the electron-withdrawing effect of the aromatic ring.
-
Benzylic Methylene (δ ~2.85 ppm): The two protons on C3 are adjacent to the aromatic ring, which deshields them. Crucially, they are adjacent to a quaternary carbon (C2) and thus have no neighboring protons to couple with, resulting in a sharp singlet.
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Aromatic Methyl (δ ~2.30 ppm): The methyl protons on C12 are attached directly to the aromatic ring. This environment typically results in a chemical shift around 2.3 ppm. The signal is a singlet as there are no adjacent protons.
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Gem-dimethyl Group (δ ~1.25 ppm): The six protons of the two methyl groups (C10 and C11) are chemically equivalent. They are attached to a quaternary carbon (C2), so their signal is a singlet. This upfield shift is typical for aliphatic protons shielded from strong electron-withdrawing groups.
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Carboxylic Acid Proton (δ ~11-12 ppm): The acidic proton of the carboxyl group is highly deshielded, causing it to appear far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
¹³C NMR Spectrum Analysis
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Carbonyl Carbon (δ ~184.0 ppm): The C1 carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, placing it furthest downfield.[7]
-
Aromatic Carbons (δ 128 - 136 ppm): Four distinct signals are expected for the aromatic ring. The two protonated carbons (C5/C9 and C6/C8) appear around 129 ppm. The two quaternary carbons, C4 (attached to the propanoic acid chain) and C7 (attached to the methyl group), are typically weaker in intensity and appear slightly further downfield.
-
Aliphatic Carbons (δ 21 - 48 ppm): The benzylic methylene carbon (C3) is deshielded by the adjacent aromatic ring, appearing around 48 ppm. The quaternary carbon C2 is found near 42 ppm. The magnetically equivalent gem-dimethyl carbons (C10, C11) are shielded and appear upfield around 24.5 ppm. The aromatic methyl carbon (C12) gives a characteristic signal near 21.0 ppm.[6]
Standard Operating Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a validated experimental protocol is essential. The following steps describe a standard procedure for analyzing small molecules like 2,2-Dimethyl-3-p-tolylpropanoic acid.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Sample Preparation
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Weighing: Accurately weigh 5-10 mg of 2,2-Dimethyl-3-p-tolylpropanoic acid.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a common choice for non-polar to moderately polar small molecules.[6]
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer: Transfer the solution into a standard 5 mm NMR tube.
Instrument Parameters
The following are typical parameters for a 500 MHz NMR spectrometer.[6][8]
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans (NS): 8-16 scans.
-
Relaxation Delay (D1): 1.5 - 2.0 seconds.
-
Acquisition Time (AQ): 1.5 - 3.0 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans (NS): 1024 or higher, as ¹³C is much less sensitive than ¹H.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~1.0 second.
-
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.
-
Analysis: Peak picking is performed to identify the precise chemical shift of each signal. For ¹H NMR, the signals are integrated to determine the relative number of protons corresponding to each peak.
Conclusion
The ¹H and ¹³C NMR spectra of 2,2-Dimethyl-3-p-tolylpropanoic acid present a set of distinct and interpretable signals that directly correlate with its molecular structure. Key features include the characteristic p-substituted aromatic pattern, three unique aliphatic singlets in the ¹H spectrum corresponding to the benzylic, gem-dimethyl, and aromatic methyl groups, and the downfield carboxylic acid resonance. The ¹³C spectrum is similarly informative, with the carbonyl carbon appearing at the lowest field and all other carbons resolved in their expected regions. This guide provides the foundational data and protocols necessary for researchers to identify and characterize this compound, underscoring the power of NMR spectroscopy in modern chemical science.
References
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites.
- Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Inform
-
PubChem. (n.d.). 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927. [Link]
-
Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Spectroscopy, 15, 99–117. [Link]
-
Atlas. (n.d.). 1H NMR Spectrum Prediction and Analysis. School AI Assistant. [Link]
-
Nojima, S., et al. (2011). Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds. PLOS ONE, 6(3), e18178. [Link]
-
Sajed, T., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(8), 753-763. [Link]
-
Kishida Chemical Co., Ltd. (n.d.). 2,2-Dimethyl-3-p-tolylpropanoic acid Building Blocks. BuyChemJapan. [Link]
-
NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
NMRdb.org. (n.d.). Predict 1H proton NMR spectra. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
- 1. 2,2-Dimethyl-3-p-tolylpropanoic acid Building Blocks | Kishida Chemical Co., Ltd. | BuyChemJapan [buychemjapan.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]
- 4. Visualizer loader [nmrdb.org]
- 5. Visualizer loader [nmrdb.org]
- 6. rsc.org [rsc.org]
- 7. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 8. Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds | PLOS One [journals.plos.org]
